2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-phenyl, commonly referred to as 3,4-dihydro-2-phenyl-2H-1-benzopyran-4,7-diol, is an organic compound with the molecular formula and a molecular weight of approximately 246.27 g/mol. This compound features a benzopyran skeleton, which is a fused ring system consisting of a benzene ring and a pyran ring. Its structure includes hydroxyl groups at the 4 and 7 positions of the benzopyran moiety, contributing to its chemical reactivity and biological properties. The compound is categorized under flavonoids due to its structural similarities to flavonoid compounds, which are known for their diverse biological activities .
These reactions contribute to the compound's utility in synthetic organic chemistry and its potential biological applications .
Research indicates that 2H-1-benzopyran-4,7-diol exhibits significant biological activities:
The synthesis of 2H-1-benzopyran-4,7-diol can be achieved through several methods:
The applications of 2H-1-benzopyran-4,7-diol are diverse:
Studies have shown that 2H-1-benzopyran-4,7-diol interacts with various biological targets:
These interactions are crucial for understanding its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 2H-1-benzopyran-4,7-diol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Flavanone (e.g., Naringenin) | Flavonoid | Lacks hydroxyl groups at positions 4 and 7 |
| Isoflavone (e.g., Genistein) | Isoflavonoid | Contains a phenolic structure with different substitution patterns |
| Coumarin (e.g., Coumarin itself) | Benzopyrone | Simple structure without additional phenyl group |
| 4-Hydroxycoumarin | Hydroxycoumarin | Contains only one hydroxyl group |
The unique features of 2H-1-benzopyran-4,7-diol lie in its specific arrangement of hydroxyl groups and the presence of a phenyl substituent at the 2-position, which enhance its biological activity compared to other similar compounds .